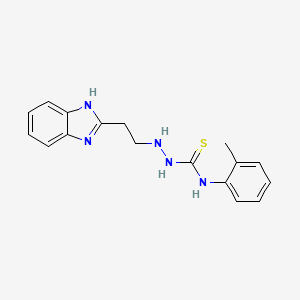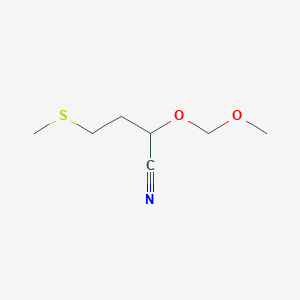
2-(Methoxymethoxy)-4-(methylsulfanyl)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxymethoxy)-4-(methylthio)butanenitrile is an organic compound with a unique structure that includes both methoxymethoxy and methylthio functional groups
Preparation Methods
The synthesis of 2-(Methoxymethoxy)-4-(methylthio)butanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-(methylthio)butanenitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and optimized reaction conditions can further enhance the production process.
Chemical Reactions Analysis
2-(Methoxymethoxy)-4-(methylthio)butanenitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.
Scientific Research Applications
2-(Methoxymethoxy)-4-(methylthio)butanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and thioethers. It may also serve as a probe to investigate biological pathways involving these functional groups.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Methoxymethoxy)-4-(methylthio)butanenitrile exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the methylthio group undergoes electron transfer processes leading to the formation of sulfoxides or sulfones. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
2-(Methoxymethoxy)-4-(methylthio)butanenitrile can be compared with similar compounds such as:
2-(Methoxymethoxy)-4-(methylthio)butanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-(Methylthio)butanenitrile: Lacks the methoxymethoxy group, making it less versatile in certain reactions.
2-(Methoxymethoxy)-4-(methylthio)butanol: Contains a hydroxyl group instead of a nitrile, leading to different reactivity and applications.
Properties
CAS No. |
476301-91-4 |
|---|---|
Molecular Formula |
C7H13NO2S |
Molecular Weight |
175.25 g/mol |
IUPAC Name |
2-(methoxymethoxy)-4-methylsulfanylbutanenitrile |
InChI |
InChI=1S/C7H13NO2S/c1-9-6-10-7(5-8)3-4-11-2/h7H,3-4,6H2,1-2H3 |
InChI Key |
QVACGOIWFPTKAG-UHFFFAOYSA-N |
Canonical SMILES |
COCOC(CCSC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylsulfinyl-4-[4-(trifluoromethyl)phenyl]-2-[6-(trifluoromethyl)pyridin-3-yl]pyrimidine](/img/structure/B15216288.png)
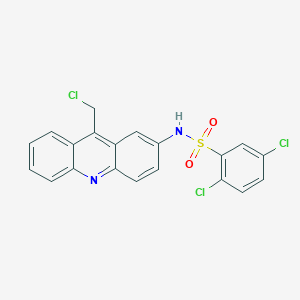
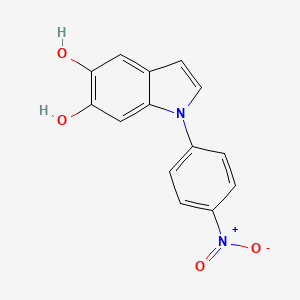
![2-[2-Amino-6-(methylsulfanyl)-9h-purin-9-yl]ethanol](/img/structure/B15216305.png)
![N,N-bis[(1R)-1-(4-tert-butylphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15216322.png)

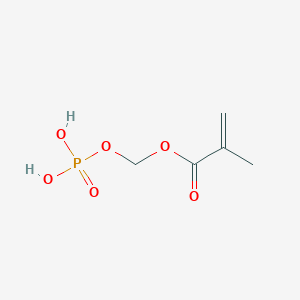
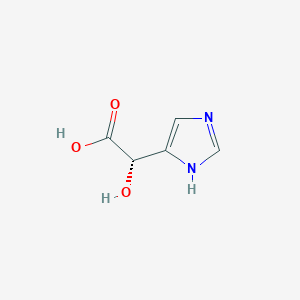
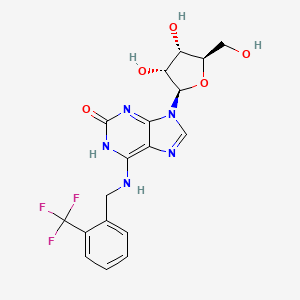
![5-Pyrimidinamine, 4-chloro-6-[(3,4-dimethoxyphenyl)thio]-](/img/structure/B15216352.png)

![N-(5-Methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)acetamide](/img/structure/B15216371.png)
